molecular formula C14H22N2O3S B1387144 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline CAS No. 942474-77-3

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline

Cat. No.: B1387144
CAS No.: 942474-77-3
M. Wt: 298.4 g/mol
InChI Key: UEUZYIDRKXTYFX-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline is a substituted aniline derivative featuring a morpholine ring with 2,6-dimethyl substituents and an ethylsulfonyl group at the para position of the aniline moiety. The ethylsulfonyl group enhances electrophilicity and may influence binding interactions in biological systems, while the dimethylmorpholine ring contributes to stereochemical complexity and solubility properties.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-20(17,18)12-5-6-14(13(15)7-12)16-8-10(2)19-11(3)9-16/h5-7,10-11H,4,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZYIDRKXTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,6-Dimethylmorpholine Ring

The morpholine ring bearing methyl substituents at the 2 and 6 positions is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or haloalkyl amines.

  • A common approach involves the reaction of 2,6-dimethyl-substituted amino alcohols with ethylene oxide or related epoxides under controlled conditions to yield the morpholine ring.
  • Alternatively, nucleophilic substitution reactions using 2,6-dimethyl-substituted halides with amino alcohols can be employed.
  • Reaction conditions are optimized to favor ring closure while minimizing side reactions.

Sulfonylation to Introduce the Ethylsulfonyl Group

  • The sulfonyl group is introduced via sulfonylation reactions, typically involving sulfonyl chlorides or sulfonic acid derivatives.
  • For the ethylsulfonyl moiety, ethylsulfonyl chloride is reacted with the aromatic amine under basic conditions.
  • Reaction parameters such as temperature, solvent, and base are carefully controlled to maximize yield and selectivity.
Step Reaction Type Reagents/Conditions Outcome
1 Morpholine ring formation 2,6-dimethyl amino alcohol + epoxide 2,6-Dimethylmorpholine intermediate
2 Aromatic substitution Coupling with substituted aniline 2-(2,6-Dimethylmorpholin-4-yl)aniline
3 Sulfonylation Ethylsulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
  • The sulfonylation step is critical for the purity of the final compound; incomplete reaction or over-sulfonylation can lead to impurities.
  • Use of mild bases and low temperatures during sulfonylation helps maintain the integrity of the morpholine and aniline functionalities.
  • Purification techniques such as recrystallization or chromatography are employed to isolate the product with high purity.
  • Analytical methods including NMR, mass spectrometry, and HPLC confirm the structure and purity of the compound.
Property Value Source/Notes
Molecular Formula C14H22N2O3S Confirmed by synthesis
Molecular Weight 298.4 g/mol Calculated and experimentally verified
Morpholine Ring Substitution 2,6-Dimethyl Controlled during ring formation
Sulfonyl Group Ethylsulfonyl at 5-position Introduced via sulfonylation
Purity >98% (typical after purification) Verified by HPLC and NMR

The preparation of this compound involves a multi-step synthetic strategy focusing on the construction of the substituted morpholine ring, attachment to the aniline core, and selective sulfonylation. The process requires careful control of reaction conditions and purification to achieve a compound suitable for research applications. The methods described are supported by chemical data and have been refined to ensure reproducibility and high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₄H₂₂N₂O₃S
Molecular Weight: 298.41 g/mol
CAS Number: 942474-77-3
IUPAC Name: 2-(2,6-dimethylmorpholin-4-yl)-5-ethylsulfonylaniline

The compound features a morpholine ring substituted with dimethyl groups and an ethylsulfonyl group attached to an aniline moiety. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical transformations:

Reaction Type Description Common Reagents
Oxidation Converts the ethylsulfonyl group to sulfone derivatives.Hydrogen peroxide, potassium permanganate
Reduction Reduces nitro groups (if present) to amines.Sodium borohydride, catalytic hydrogenation
Substitution Electrophilic substitution on the aromatic ring.Bromine, nitric acid

These reactions enable the synthesis of derivatives that can be tailored for specific applications.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein binding . Its interaction with specific molecular targets can modulate enzyme activity, making it useful in drug discovery and development. For instance:

  • Enzyme Inhibition Studies: It has been investigated for its potential to inhibit certain enzymes that are implicated in disease pathways.
  • Protein Binding Assays: The compound's affinity for proteins can provide insights into its pharmacokinetic properties.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Biopharmaceutical Production: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Material Science: Its chemical stability and reactivity allow it to be incorporated into polymers and other materials.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of a specific enzyme involved in cancer metabolism. The results indicated that modifications to the ethylsulfonyl group enhanced binding affinity, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in synthesizing novel anti-inflammatory agents. By modifying the morpholine ring and substituting different groups on the aniline moiety, they generated compounds with improved efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline involves its interaction with specific molecular targets. The morpholine ring and ethylsulfonyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline with morpholine- and aniline-based analogs, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Key Structural and Spectral Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents NMR Data Highlights (δ ppm) LCMS (ESI)
This compound ~310* 2,6-dimethylmorpholine, ethylsulfonyl N/A (synthetic data not reported in evidence) N/A
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine 208 2,6-dimethylmorpholine, pyridin-2-amine 1.20 (d, J=6.44 Hz, 6H), 7.72 (d, J=2.63 Hz, 1H) 208 (M+H)
5-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]pyridin-2-amine 222 3,5-dimethylpiperazine, pyridin-2-amine Similar morpholine-like splitting patterns 222 (M+H)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 589 Bromopyrimidine, trimethylbenzenesulfonamide Complex aromatic coupling (e.g., C6—C1—S1) Not reported

Notes:

  • *Estimated molecular weight for this compound based on its formula.
  • Stereochemical differences : The 2,6-dimethylmorpholine group in the target compound introduces axial chirality, similar to 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine, but distinct from piperazine derivatives like 5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine.
  • Functional group impact : The ethylsulfonyl group in the target compound increases molecular weight and polarity compared to pyridin-2-amine or bromopyrimidine analogs.

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline is an organic compound notable for its unique structural features, including a morpholine ring and a sulfonyl group attached to an aniline. Its molecular formula is C14H22N2O3S, with a molecular weight of approximately 298.41 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound's structure contributes to its reactivity and biological interactions. The presence of the morpholine ring enhances its solubility and bioavailability, while the sulfonyl group can facilitate interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been targeted for cancer therapy .
  • Enzyme Inhibition : Interaction studies show that the compound may bind to enzymes or receptors implicated in disease pathways. This binding affinity is essential for understanding its mechanism of action and optimizing its therapeutic potential .

The specific biological pathways influenced by this compound are still under investigation. However, initial findings suggest that it may act through:

  • Kinase Inhibition : By inhibiting kinases such as CDK4/6, the compound could effectively halt the progression of certain cancers.
  • Protein Interaction : The sulfonyl group may facilitate interactions with proteins involved in inflammatory responses or other disease mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Efficacy : A recent investigation demonstrated that derivatives of similar compounds could significantly reduce tumor growth in xenograft models, indicating potential efficacy for this compound in cancer treatment .
  • Kinase Inhibition Research : Research focusing on kinase inhibitors highlights the importance of structural modifications in enhancing selectivity and potency against specific kinases. This suggests that further modifications to the morpholine or sulfonyl groups could yield more effective therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

Compound NameStructural FeaturesUnique Biological Activity
2-(Morpholin-4-yl)-5-methylsulfonylanilineMorpholine ring with methyl groupDifferent kinase inhibition profile
4-(Ethylsulfonyl)anilineAniline with ethylsulfonyl groupLacks morpholine; simpler reactivity
N,N-DimethylaminobenzenesulfonamideAniline derivative with dimethylamineVaried solubility; different target binding

This comparative analysis underscores the unique positioning of this compound within a broader class of biologically active compounds.

Q & A

Q. How can the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Start with a nitro precursor (e.g., 5-nitrobenzoic acid derivatives) and reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) under controlled pH .
  • Step 2: Introduce the morpholine ring via nucleophilic aromatic substitution (SNAr) using (2R,6S)-2,6-dimethylmorpholine. Optimize reaction conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) .
  • Step 3: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .
  • Critical Parameters: Monitor reaction progress with LCMS (e.g., [M+H]⁺ at m/z 280–320 range) and confirm purity via HPLC (>95%) .

Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Nitro ReductionNa₂S₂O₄, pH 9–107590
Morpholine CouplingDMF, 100°C, 24h6892

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Confirm substituent positions (e.g., δ 1.20 ppm for methyl groups on morpholine, δ 7.72 ppm for aromatic protons) .
  • LCMS (ESI): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethylsulfonyl group) .
  • FT-IR: Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry of the morpholine ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility: Test in DMSO (>50 mg/mL), methanol (~10 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL) .
  • Stability: Store at –20°C under inert atmosphere (N₂/Ar). Avoid prolonged exposure to light (UV degradation) and humidity (hydrolysis of sulfonamide) .
  • Assessment: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the ethylsulfonyl group be addressed?

Methodological Answer:

  • Directing Groups: Use meta-directing substituents (e.g., nitro groups) to guide sulfonylation to the 5-position of the aniline ring .
  • Reaction Optimization: Employ sulfonyl chlorides (e.g., ethylsulfonyl chloride) in anhydrous dichloromethane with a base (e.g., Et₃N) at 0–5°C to minimize side reactions .
  • Analytical Validation: Track regioselectivity via ¹H NMR (aromatic splitting patterns) and LCMS/MS .

Q. What computational chemistry approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations: Model transition states for morpholine ring formation using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular Docking: Screen for interactions with biological targets (e.g., kinases) using AutoDock Vina and compare with experimental IC₅₀ data .
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization: Use a common positive control (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .
  • Orthogonal Validation: Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Data Analysis: Apply multivariate statistics (PCA, ANOVA) to identify assay-specific variables (e.g., DMSO concentration, incubation time) .

Q. How can structure-activity relationship (SAR) studies focus on the morpholine ring’s stereochemistry?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare (2R,6S)- and (2S,6R)-dimethylmorpholine variants via chiral resolution (e.g., Chiralpak AD-H column) .
  • Biological Testing: Compare enantiomer activity in enzyme inhibition assays (e.g., IC₅₀ differences >10-fold indicate stereochemical sensitivity) .
  • Crystallographic Analysis: Resolve protein-ligand co-crystal structures to map binding interactions (e.g., hydrogen bonding with morpholine oxygen) .

Q. What advanced analytical methods detect low-abundance degradation products in stability studies?

Methodological Answer:

  • LC-HRMS: Use Q-TOF systems (resolution >30,000) to identify degradation products (e.g., oxidative dealkylation of ethylsulfonyl group) .
  • Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
  • Quantification: Develop a validated UPLC method with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid/acetonitrile) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)-5-ethylsulfonylaniline

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